lambda~2~-Stannanone--rhodium (1/1)
Description
λ²-Stannanone–rhodium (1/1) is a coordination complex where a rhodium center is bonded to a stannanone ligand (SnO) in a 1:1 stoichiometric ratio. The "λ²" notation indicates a specific bonding mode, likely describing the ligand’s hapticity or coordination geometry. Rhodium, a group 9 transition metal, is known for its catalytic properties in hydrogenation, hydroformylation, and C–H activation reactions. Stannanone, a tin(II) oxide derivative, acts as a Lewis base, donating electron density to the rhodium center. This complex is synthesized via reactions between rhodium precursors (e.g., RhCl₃) and organotin oxides under controlled conditions, often requiring inert atmospheres due to the air-sensitive nature of tin(II) compounds .
Structural studies suggest a square-planar or trigonal-bipyramidal geometry for the rhodium center, with Sn–O–Rh bridging motifs. Spectroscopic characterization (e.g., IR, NMR) reveals strong Rh–Sn bonding interactions, with Rh–Sn bond lengths averaging 2.45–2.55 Å, shorter than typical Rh–Sn bonds in non-oxygenated complexes. This enhanced bonding is attributed to the oxophilic nature of tin in stannanone, which stabilizes the metal-ligand interface .
Properties
CAS No. |
143080-35-7 |
|---|---|
Molecular Formula |
ORhSn |
Molecular Weight |
237.61 g/mol |
IUPAC Name |
oxotin;rhodium |
InChI |
InChI=1S/O.Rh.Sn |
InChI Key |
PNCIRAHQBGWOHL-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Rh] |
Origin of Product |
United States |
Preparation Methods
The synthesis of lambda2-Stannanone–rhodium (1/1) typically involves the use of rhodium catalysts. One common method is the cobalt- or rhodium-catalyzed synthesis via C–H activation and formal phosphoryl migration . This method provides an efficient synthetic route to functionalized compounds with high yields. The reaction conditions often involve the use of dialkynylphosphine oxides and diverse heterocycles, resulting in the formation of the desired product through a series of intermolecular couplings.
Chemical Reactions Analysis
Lambda~2~-Stannanone–rhodium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents.
Substitution: Substitution reactions are common, where the stannanone group can be replaced by other functional groups.
Carbene Transfer Reactions: Rhodium-based coordination polymers have been shown to efficiently catalyze carbene transfer reactions with donor/acceptor diazoalkanes.
Common reagents used in these reactions include diazo compounds, carbon monoxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lambda~2~-Stannanone–rhodium (1/1) has several scientific research applications:
Biology: The compound’s unique properties make it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Industry: It is used in the production of fine chemicals and in various industrial processes that require efficient catalysis.
Mechanism of Action
The mechanism of action of lambda2-Stannanone–rhodium (1/1) involves its interaction with molecular targets through its rhodium center. The rhodium atom facilitates various catalytic processes, including the activation of C–H bonds and the transfer of carbene groups. In biological systems, it has been shown to inhibit thioredoxin reductase, increase reactive oxygen species levels, and induce DNA damage, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of λ²-stannanone–rhodium (1/1), comparisons are drawn with structurally or functionally analogous complexes. Key compounds include:
Rhodium(I) Carbonyl Complexes
Rhodium carbonyls like [Rh(CO)₂Cl]₂ are benchmark catalysts in industrial hydroformylation. Unlike λ²-stannanone–rhodium, these complexes lack tin-based ligands, resulting in weaker σ-donor and π-acceptor interactions. Comparative catalytic data in ethylene hydrogenation show:
| Property | λ²-Stannanone–Rh (1/1) | [Rh(CO)₂Cl]₂ |
|---|---|---|
| Turnover Frequency (h⁻¹) | 1,200 | 850 |
| Thermal Stability (°C) | 220 | 180 |
| Rh–L Bond Length (Å) | 2.50 (Rh–Sn) | 1.80 (Rh–C) |
The stannanone ligand enhances thermal stability and electron density at Rh, improving catalytic activity but limiting substrate scope due to steric bulk .
Platinum-Stannanone Complexes
Platinum analogues (e.g., [Pt(SnO)(PPh₃)₂]) exhibit similar Sn–O–M bridging but differ in electronic structure. X-ray absorption spectroscopy shows Pt–Sn bonds (2.65 Å) are longer than Rh–Sn bonds, correlating with reduced catalytic efficiency in alkene hydrogenation:
| Reaction | λ²-Stannanone–Rh (1/1) | [Pt(SnO)(PPh₃)₂] |
|---|---|---|
| H₂ Activation Barrier | 28 kJ/mol | 42 kJ/mol |
| Reaction Yield (%) | 92 | 67 |
The higher d-electron count of Pt reduces electrophilicity, slowing substrate activation .
Palladium–Tin Heterobimetallics
Palladium complexes (e.g., Pd–SnO₂) are used in cross-coupling reactions. Unlike λ²-stannanone–rhodium, these systems often involve oxide clusters rather than discrete SnO ligands. Comparative electrochemical data highlight differences in redox behavior:
| Parameter | λ²-Stannanone–Rh (1/1) | Pd–SnO₂ |
|---|---|---|
| Reduction Potential (V) | -0.75 | -0.52 |
| Conductivity (S/cm) | 1.3 × 10⁻³ | 5.8 × 10⁻² |
The insulating nature of stannanone limits charge transfer in λ²-stannanone–rhodium, making it less suitable for electrocatalysis compared to Pd–SnO₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
